molecular formula C18H17NO3 B10951721 (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B10951721
M. Wt: 295.3 g/mol
InChI Key: FFXACCXCCNORLV-CMDGGOBGSA-N
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Description

(E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound that features a benzodioxin ring, an amino group, and a propenone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination: Introduction of the amino group can be done via nucleophilic substitution reactions.

    Propenone Formation: The final step involves the formation of the propenone moiety through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the propenone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the propenone moiety.

    Substitution: The amino group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: The compound could be investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE: shares structural similarities with other benzodioxin derivatives and propenone compounds.

Uniqueness

    Structural Features: The combination of the benzodioxin ring, amino group, and propenone moiety makes this compound unique compared to other similar compounds.

    Biological Activity:

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H17NO3/c1-13-2-4-14(5-3-13)16(20)8-9-19-15-6-7-17-18(12-15)22-11-10-21-17/h2-9,12,19H,10-11H2,1H3/b9-8+

InChI Key

FFXACCXCCNORLV-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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